
4-amino-N-cyclopentyl-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
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Description
4-amino-N-cyclopentyl-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19N3OS2 and its molecular weight is 333.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.09695459 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-amino-N-cyclopentyl-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Molecular Information
- Molecular Formula: C16H19N3OS
- Molecular Weight: 333.5 g/mol
- IUPAC Name: this compound
The thiazole ring structure contributes to the compound's biological activity, particularly in targeting various enzymes and receptors.
Anticancer Potential
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. A notable investigation involved the evaluation of various thiazole-carboxamide derivatives against cancer cell lines. The compound demonstrated an IC50 value in the low micromolar range, suggesting potent inhibitory effects on cell proliferation. For instance, compounds similar to 4-amino-N-cyclopentyl-3-(2-methylphenyl)-2-sulfanylidene showed IC50 values ranging from 0.124 µM to 3.81 µM across different cancer types .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- AMPAR Modulation: The compound has been shown to modulate AMPA receptors (AMPAR), which are critical for synaptic transmission in the central nervous system. Studies revealed that it can inhibit AMPAR currents significantly at low concentrations, highlighting its neuroprotective potential .
- Enzyme Inhibition: Thiazole derivatives are known to inhibit various enzymes involved in cancer progression and inflammation. The compound's structural features allow for effective binding to these targets, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells.
Study 1: Inhibition of Prostate Cancer Cells
A study involving thiazole derivatives demonstrated that compounds with similar structures effectively inhibited prostate cancer cell lines with IC50 values averaging between 0.7 µM and 1.0 µM . This study underscores the potential of thiazole-based compounds in treating hormone-sensitive cancers .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of thiazole derivatives on neuronal cell cultures exposed to excitotoxic conditions. The results indicated that the compound significantly reduced neuronal death and improved cell viability, suggesting its potential use in neurodegenerative diseases .
Table 1: Biological Activity Summary of Thiazole Derivatives
Compound Name | Target | IC50 (µM) | Effect |
---|---|---|---|
TC-1 | AMPAR | 3.3 | Inhibition of currents |
TC-2 | AMPAR | 3.02 | Strongest inhibition |
ATCAA-1 | Prostate Cancer | 0.7 - 1.0 | Growth inhibition |
ATCAA-2 | Various Cancer Types | 0.124 - 3.81 | Broad-spectrum activity |
Mechanism | Description |
---|---|
AMPAR Modulation | Alters synaptic transmission dynamics |
Enzyme Inhibition | Blocks key enzymes in cancer pathways |
Cytotoxicity Induction | Induces apoptosis in cancer cells |
Properties
IUPAC Name |
4-amino-N-cyclopentyl-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-10-6-2-5-9-12(10)19-14(17)13(22-16(19)21)15(20)18-11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8,17H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGIKHJJNLIFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)NC3CCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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